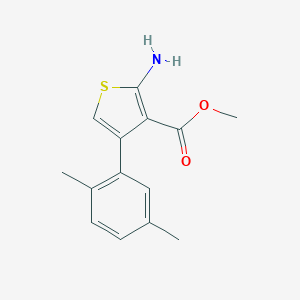

2-氨基-4-(2,5-二甲基苯基)噻吩-3-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . It may be used to prepare 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene .

Synthesis Analysis

The synthesis of “Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate” involves several steps. In one method, it may be used to prepare 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene . In another method, a Gewald reaction using propionaldehyde, sulfur, and malononitrile formed the thiophene ring system, as 2-amino-5-methylthiophene-3-carbonitrile .Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate” is characterized by a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The InChI code for this compound is 1S/C14H16NO2S/c1-8-4-5-9(2)10(6-8)11-7-18-13(15)12(11)14(16)17-3/h4-7,18H,15H2,1-3H3 .Chemical Reactions Analysis

“Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate” can undergo several chemical reactions. For instance, it may be used to synthesize thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and thieno[2,3-d]pyrimidin-4(3H)one via reaction with formamide . In another reaction, the amino group was reacted with 2-fluoro-nitrobenzene in tetrahydrofuran to provide 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile .Physical And Chemical Properties Analysis

“Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate” has a molecular weight of 261.34 . It is a solid at room temperature .科学研究应用

合成与结构分析

- 该化合物已被用于合成各种噻吩衍生物。例如,一项研究报道了 3-氨基-5-(2-氧代-2-芳基乙基)噻吩-2,4-二甲酸二甲酯的有效合成,突出了该化合物在生成复杂噻吩结构中的作用 (Sahu 等人,2015 年).

- 该化合物的晶体学分析揭示了其结构组成,包括带有 2-氨基和 3-甲酯的噻吩环,提供了对其分子几何形状和相互作用的见解 (Vasu 等人,2004 年).

在染色和聚合物化学中的应用

- 2-氨基-4-(2,5-二甲基苯基)噻吩-3-甲酸甲酯衍生物已被用于开发新型杂环分散染料,用于染色涤纶纤维,证明了它们在纺织应用中的实用性 (Iyun 等人,2015 年).

- 在聚合物化学中,该化合物的衍生物已被纳入基于聚噻吩的共轭聚合物中,用于传感应用,包括检测水溶液中的金属离子和氨基酸 (Guo 等人,2014 年).

在医药和化学研究中的用途

- 像 2-氨基-4-(2,5-二甲基苯基)噻吩-3-甲酸甲酯这样的噻吩衍生物由于其多功能的生物活性(包括抗菌特性)而在各种药物和化学品的开发中具有重要意义 (Prasad 等人,2017 年).

作用机制

- Given its structure, it likely participates in Suzuki–Miyaura (SM) cross-coupling reactions . SM coupling is a transition metal-catalyzed carbon–carbon bond-forming reaction that involves organoboron reagents and palladium catalysts .

Target of Action

Pharmacokinetics

未来方向

The future directions for “Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate” could involve further exploration of its therapeutic properties and potential applications in medicinal chemistry and material science . Additionally, new methods of synthesis could be explored to improve the efficiency and yield of the compound .

属性

IUPAC Name |

methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-8-4-5-9(2)10(6-8)11-7-18-13(15)12(11)14(16)17-3/h4-7H,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJZCTOWRDLENB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CSC(=C2C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352748 |

Source

|

| Record name | methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

350990-26-0 |

Source

|

| Record name | methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-methylphenyl)-N-(3-{[3-(4-methylphenyl)acryloyl]amino}propyl)acrylamide](/img/structure/B442519.png)

![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B442522.png)

![4-chloro-1-methyl-N'-[3-(3-thietanyloxy)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B442523.png)

![methyl 4,5-dimethyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B442526.png)

![Ethyl 4,5-dimethyl-2-{[(pentafluorophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B442527.png)

![methyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B442529.png)

![3-(4-methoxyphenyl)-N-(2-{[3-(4-methoxyphenyl)acryloyl]amino}-4-methylphenyl)acrylamide](/img/structure/B442530.png)

![Methyl 2-{[3-({[5-(methoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}carbonyl)benzoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B442531.png)

![Methyl 3-({3-[(3-{[2-(methoxycarbonyl)-3-thienyl]amino}-3-oxopropyl)sulfanyl]propanoyl}amino)-2-thiophenecarboxylate](/img/structure/B442532.png)

![N-[4-(1-naphthoylamino)cyclohexyl]-1-naphthamide](/img/structure/B442537.png)

![11-(4-chlorophenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442542.png)